molecular formula C9H7NOS B155973 2-Acetylbenzothiazole CAS No. 1629-78-3

2-Acetylbenzothiazole

Cat. No. B155973
CAS RN: 1629-78-3
M. Wt: 177.22 g/mol
InChI Key: GSTOPVGJHLPSBJ-UHFFFAOYSA-N
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Description

2-Acetylbenzothiazole is a chemical compound that belongs to the class of benzothiazoles. It is a heterocyclic compound containing a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The acetyl group attached to the thiazole ring contributes to the compound's distinct chemical properties and reactivity.

Synthesis Analysis

The synthesis of 2-acetylbenzothiazole and related derivatives has been explored through various methods. One approach involves the condensation of 2-aminothiophenol with aromatic aldehydes under microwave irradiation and solvent-free conditions, which is promoted by acetic acid, leading to the formation of various 2-arylbenzothiazoles in high yields . Another method includes a three-step reaction sequence starting from 2-aminothiazole, involving diazotization, bromination, and acetylation to produce 2-acetylthiazole, which is a related compound . Additionally, a redox condensation reaction has been used to synthesize 2-aroylbenzothiazoles, a class of compounds that includes 2-acetylbenzothiazole, by heating o-halonitrobenzenes, acetophenones, and elemental sulfur .

Molecular Structure Analysis

The molecular structure of 2-acetylbenzothiazole derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of 2-acetylamino-5-(2-benzimidazolyl)-4-methylthiazole, a derivative of 2-acetylbenzothiazole, was investigated using x-ray diffraction analysis (XDA) . This analysis provides detailed information about the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interactions with other molecules.

Chemical Reactions Analysis

2-Acetylbenzothiazole undergoes various chemical reactions due to its reactive acetyl group and the presence of the heterocyclic thiazole ring. It has been shown to participate in condensation reactions with 2-formylbenzothiazole and other heterocyclic aldehydes, leading to the formation of products that can further react with acids or alkalis to produce dyes . This reactivity is significant for the synthesis of complex organic molecules and the development of new materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-acetylbenzothiazole derivatives are influenced by the presence of the acetyl group and the heterocyclic structure. The compounds synthesized by reacting 4-substituted-2-(chloroacetylamino)thiazoles with benzoxazole/benzimidazole-2-thioles exhibited significant antimicrobial activities against various bacterial and fungal strains, indicating their potential as bioactive molecules . The synthesis of these derivatives was confirmed by IR, 1H-NMR, and FAB+-MS spectral data, which are essential for characterizing the physical and chemical properties of the compounds .

Scientific Research Applications

  • Antihypoxic Activity in Brain Function

    • Research has shown that derivatives of 2-acetylbenzothiazole, such as 2-aminobenzthiazole, exhibit increased life span in experimental animals under hypoxic conditions with hypercapnia. This suggests their potential role in improving brain resistance to acute hypoxia (Marysheva, Mikheev, & Shabanov, 2021).
  • Antitumor Properties

    • Novel 2-(4-aminophenyl)benzothiazoles, related to 2-acetylbenzothiazole, possess selective and potent antitumor properties, showing promise in cancer therapy (Bradshaw et al., 2002).
  • Potential for Treating Prion Diseases

    • Studies have identified 2-aminothiazoles, closely related to 2-acetylbenzothiazole, as promising leads for therapeutics in prion diseases due to their ability to achieve high drug concentrations in the brain (Gallardo-Godoy et al., 2011).
  • Diagnostic and Therapeutic Applications

    • Substituted 2-arylbenzothiazoles, a class including 2-acetylbenzothiazole, have been identified as important pharmacophores in diagnostic and therapeutic settings, especially in non-invasive diagnosis and antitumor agents (Weekes & Westwell, 2009).
  • Antimicrobial Activity

    • Certain derivatives of 2-acetylbenzothiazole have shown strong antifungal and antibacterial activities, demonstrating their potential in addressing drug-resistant pathogens (Turan-Zitouni et al., 2005).
  • Enriching Trace Heavy Metal Ions

    • A study has utilized 2-acetylbenzothiazole modified mesoporous silicas for preconcentrating trace heavy metal ions, indicating its application in environmental protection and water quality monitoring (Jiang et al., 2013).
  • Acetylcholinesterase Inhibition for Neurodegenerative Disorders

    • 2-Acetylbenzothiazole derivatives have been investigated as acetylcholinesterase inhibitors, a target for treating neurodegenerative disorders (Tripathi & Ayyannan, 2018).

Safety And Hazards

For detailed safety and hazards information, please refer to the Safety Data Sheet provided by the manufacturer .

Future Directions

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTOPVGJHLPSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337181
Record name 2-Acetylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylbenzothiazole

CAS RN

1629-78-3
Record name 2-Acetylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3-benzothiazol-2-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Butyllithium (10.2 mL, 16.3 mmol, 1.6 M, 1.1 Eq) was added dropwise to a stirred solution of benzothiazole (1.6 mL, 14.8 mmol, 1.0 Eq) in anhydrous THF (15 mL) at −78° C. under nitrogen. The resultant solution was stirred at −78° C. for one hour. N-Methoxy-N-methylacetamide (1.7 mL, 16.3 mmol, 1.1 Eq) was added in one portion and the reaction stirred at −78° C. for 3 hours. The resultant solution was allowed to warm to room temperature overnight. The reaction was quenched by the addition of 1M HCl (10 mL) and extracted with ethyl acetate (3×15 mL). The combined organic extracts were dried over solid MgSO4 and filtered. The filtrate was concentrated under reduced pressure and purified by column chromatography (10% ethyl acetate in hexanes) to give the title compound as a yellow solid (1.0 g, 39% yield): 1H NMR (400 Mhz, CDCl3) δ 2.85 (3H, s), 7.54-7.62 (2H, m), 8.01 (1H, d), 8.21 (1H, d); MS: ES+ 178.0 (100%).
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
FM Jiang, FL Ren, AX Tan, JY Xiao… - Materials Research …, 2013 - Taylor & Francis
A novel 2-acetylbenzothiazole functionilised mesoporous silica based on SBA-15 was prepared, and then applied in fabricating a minicolumn to preconcentrate trace amount of heavy …
Number of citations: 2 www.tandfonline.com
Y Mizuno, K Adachi, K Nakamura - Yakugaku Zasshi, 1952 - jstage.jst.go.jp
(I) Experiment which demonstrates that 2-methoxybenzothiazole is not transformed into 2-ethoxy derivative-To a mixture of 1.0 g. of powdered sodium hydroxide, 1cc. of water, and 16 cc…
Number of citations: 1 www.jstage.jst.go.jp
VM Zubarovskii, YL Briks - Chemistry of Heterocyclic Compounds, 1982 - Springer
Reaction of 2-acetylbenzothiazole with 2-formylbenzothiazole … Products of condensation of 2-acetylbenzothiazole with 2-formylbenzothiazole and other aldehydes of the …
Number of citations: 4 link.springer.com
KM Dawood, ZE Kandeel, AM Farag - Heteroatom Chemistry, 1999 - Wiley Online Library
2‐Acetylbenzothiazole (1) reacts with dimethylformamide dimethylacetal (DMF‐DMA) to afford the enaminone 2. Compound 2 reacts regioselectively with some nitrilimines 5a–d and …
Number of citations: 21 onlinelibrary.wiley.com
Y Mizuno, K Adachi, S Kanda - YAKUGAKU ZASSHI, 1952 - jstage.jst.go.jp
With a view to preparing benzothiazole analogs(I) of chloramphenicol, possible routes to (1) were examined. In the first place, chlorination of 2-methyl(II), 2-ethyl (II [), 2-methyl-6-nitro(IV)…
Number of citations: 1 www.jstage.jst.go.jp
水野義久, 足立亀久夫, 神田進 - 薬学雑誌, 1952 - cir.nii.ac.jp
1) Possible routes of preparing benzothiazole analogs of chloramphenicol were examined, one of which was proved to be promising. The route is as follows: 2-Ethyl-, 2-ethyl-6-nitro-, 2-…
Number of citations: 2 cir.nii.ac.jp
M Fiorentino, L Testaferri, M Tiecco… - Journal of the Chemical …, 1977 - pubs.rsc.org
… Nucleophilic acetyl radicals react with 2-substituted benzothiazoles effecting the displacement of several groups to afford 2-acetylbenzothiazole; the reactions are proposed to occur …
Number of citations: 4 pubs.rsc.org
KM Dawood - Tetrahedron, 2007 - Elsevier
… prepared by dissolving the 2-acetylbenzothiazole-oxime (8) … was obtained via coupling of 2-acetylbenzothiazole-oxime (8… 5 and 6 directly from 2-acetylbenzothiazole-oxime (8) in …
Number of citations: 139 www.sciencedirect.com
SP Singh, D Kumar, BG Jones, MD Threadgill - Journal of fluorine …, 1999 - Elsevier
… , the benzothiazol-2-yl analogue 2a and the 1-methylbenzimidazol-2-yl analogue 2b were prepared by Claisen condensation of ethyl trifluoroacetate with 2-acetylbenzothiazole 1a and …
Number of citations: 103 www.sciencedirect.com
M Fiorentino, L Testaferri, M Tiecco… - Journal of the Chemical …, 1977 - pubs.rsc.org
… The reaction of the 2-acetylbenzothiazole with Ad* was selected for deeper scrutiny of this … (a) To an equimolecular mixture of a 5- or 6-X-2-acetylbenzothiazole and 2-acetyl…
Number of citations: 9 pubs.rsc.org

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